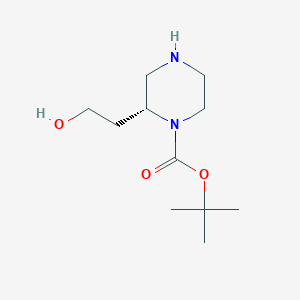

(R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate

Description

(R)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group at position 1 and a 2-hydroxyethyl substituent at position 2 in the R-configuration. This compound is widely used as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors, epigenetic modulators, and other bioactive molecules . The Boc group enhances solubility and facilitates selective deprotection under acidic conditions, while the hydroxyethyl moiety contributes to hydrogen-bonding interactions in target binding .

Properties

IUPAC Name |

tert-butyl (2R)-2-(2-hydroxyethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-8-9(13)4-7-14/h9,12,14H,4-8H2,1-3H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZBHDCFUFVAOH-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Drug Development

(R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate has been investigated as a potential scaffold for developing novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity or target specificity. For instance, its derivatives have been synthesized and evaluated for their efficacy against various bacterial strains, including multidrug-resistant Acinetobacter baumannii.

Case Study: Efflux Pump Inhibition

A study explored the synthesis of piperazine analogs to inhibit efflux pumps in Acinetobacter baumannii, which is known for its antibiotic resistance. The results indicated that compounds derived from (R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate exhibited significant inhibitory activity on efflux pumps, suggesting their potential as adjuvants in antibiotic therapy .

Neurological Research

The compound's ability to penetrate the blood-brain barrier (BBB) makes it a candidate for neurological applications. Research has focused on its use in developing treatments for neurological disorders where modulation of neurotransmitter systems is required.

Example: Neuroprotective Studies

Research involving piperazine derivatives has shown promise in neuroprotection, particularly in models of neurodegeneration. The structural modifications derived from (R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate have been linked to enhanced neuroprotective effects, indicating its potential role in treating conditions like Alzheimer's disease .

Biochemical Assays

The compound has been utilized in various biochemical assays to study enzyme interactions and receptor binding affinities. Its derivatives serve as important tools in pharmacological studies aimed at understanding drug-receptor dynamics.

Example: Receptor Binding Studies

Studies have employed (R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate analogs to evaluate their binding affinity to serotonin receptors, which are implicated in mood regulation and anxiety disorders. The findings suggest that specific modifications can enhance receptor selectivity and potency .

Synthetic Biology

In synthetic biology, this compound serves as a building block for synthesizing more complex molecules with desired biological activities. Its versatility allows researchers to explore new pathways for drug discovery.

Mechanism of Action

The mechanism by which (R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation at Position 2

The substituent at position 2 significantly influences physicochemical properties and biological activity. Key analogs include:

Key Findings :

- The hydroxyethyl group enhances aqueous solubility compared to alkyl chains (propyl/butyl), critical for pharmacokinetics .

- Enantiomers (R vs. S) exhibit distinct biological interactions; e.g., the S-enantiomer hydrochloride is priced at $340/g (95% purity), reflecting its specialized applications .

Additional Substituents and Functional Modifications

Position 4 Modifications

- tert-Butyl (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride : Incorporates a benzyl group at position 4, increasing steric bulk and aromatic interactions. Used in targeted protein degradation studies .

- tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate : Features a heterocyclic oxadiazole ring, enhancing binding to kinase domains .

Biological Activity

(R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate, commonly referred to as (R)-Boc-HPip, is a chemical compound with notable potential in pharmacological applications due to its unique structural features. This compound has garnered interest in drug discovery and development, particularly for its interactions with biological targets related to neurological functions and receptor modulation.

Chemical Structure and Properties

- Molecular Formula : C_{12}H_{22}N_{2}O_{3}

- Molecular Weight : Approximately 266.76 g/mol

- IUPAC Name : tert-butyl (2R)-2-(2-hydroxyethyl)piperazine-1-carboxylate; hydrochloride

The compound consists of a piperazine ring substituted with a hydroxylethyl group and a tert-butyl ester, enhancing its solubility and stability in various applications .

Research indicates that (R)-Boc-HPip may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions. The presence of the hydroxylethyl group suggests potential binding interactions with various biological targets, including those involved in neurodegenerative diseases .

Pharmacological Effects

- Neuroprotective Potential : Initial studies suggest that (R)-Boc-HPip may exhibit neuroprotective properties, potentially beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

- Receptor Modulation : The compound's structural similarities to known bioactive molecules indicate possible interactions with neurotransmitter receptors, which could modulate synaptic transmission and neuronal plasticity .

- Anti-inflammatory Activity : There is evidence suggesting that (R)-Boc-HPip may have anti-inflammatory effects, which are critical in the context of neuroinflammation associated with various neurological diseases .

Study on Neuroprotective Effects

In a recent study, the effects of (R)-Boc-HPip were evaluated in a mouse model of neurodegeneration. Mice treated with varying doses of the compound showed significant improvements in cognitive function as measured by maze tests compared to control groups. The study highlighted the compound's potential to enhance synaptic plasticity and reduce neuroinflammatory markers .

Interaction Studies

A series of binding affinity assays were conducted to assess the interactions between (R)-Boc-HPip and various neurotransmitter receptors. The results indicated that the compound has a moderate affinity for serotonin receptors, which are crucial for mood regulation. This finding supports further exploration into its use as an antidepressant or anxiolytic agent .

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuroprotective | Potential benefits in neurodegenerative diseases | |

| Receptor Modulation | Interaction with neurotransmitter receptors | |

| Anti-inflammatory | Reduction of neuroinflammatory markers | |

| Cognitive Enhancement | Improvement in maze test performance |

Q & A

Basic Questions

Q. What are the common synthetic routes for (R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate?

- Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the piperazine ring. For example, reacting 1-(2-hydroxyethyl)piperazine with di-tert-butyl dicarbonate (Boc₂O) in solvents like THF or dichloromethane (DCM) under basic conditions (e.g., triethylamine). Purification via silica gel chromatography or recrystallization yields the product. Reaction conditions (e.g., 0–40°C, 12–24 h) and solvent choice significantly influence yields (72–88%) .

Q. What spectroscopic methods are used to characterize this compound?

- Methodological Answer : Standard techniques include:

- ¹H/¹³C NMR : To confirm the Boc group (δ ~1.4 ppm for tert-butyl) and hydroxyethyl moiety (δ ~3.5–3.7 ppm for CH₂OH) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carbamate) and ~3400 cm⁻¹ (O-H stretch) .

- LCMS : To verify molecular weight (e.g., [M+H]+ at 229–385 m/z depending on derivatives) .

- X-ray crystallography : For absolute configuration determination and hydrogen-bonding analysis .

Q. How is the compound stored to ensure stability?

- Methodological Answer : Store in inert atmospheres (argon/nitrogen) at room temperature, protected from light. Avoid prolonged exposure to moisture, as the Boc group is hydrolytically sensitive. Stability in DMSO or DCM solutions is typically ≤6 months at –20°C .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Methodological Answer : Use chiral auxiliaries or catalysts during key steps. For example, employ (R)-configured starting materials (e.g., (R)-1-(2-hydroxyethyl)piperazine) or perform chiral HPLC purification post-synthesis. Monitor enantiomeric excess (ee) via polarimetry or chiral stationary-phase LCMS .

Q. What strategies resolve contradictions in reported reaction yields for piperazine derivatives?

- Methodological Answer : Systematic optimization of:

- Catalysts : Palladium-based catalysts (e.g., Pd₂(dba)₃) improve cross-coupling efficiency in derivatives (60–91% yields) .

- Solvent polarity : Polar aprotic solvents (e.g., 1,4-dioxane) enhance nucleophilic substitution rates .

- Temperature : Microwave-assisted synthesis at 100–110°C reduces reaction times (3–12 h vs. 24 h) .

- Document variables in supplementary data to enable reproducibility .

Q. How is regioselective functionalization of the piperazine ring achieved?

- Methodological Answer :

- Protecting group strategy : Boc protection directs substitution to the less hindered nitrogen. For example, Suzuki-Miyaura coupling on Boc-protected piperazines occurs selectively at the 4-position .

- Microwave-assisted synthesis : Enhances regiocontrol in heterocyclic couplings (e.g., thiazole or pyrimidine attachments) .

Q. What crystallographic techniques analyze hydrogen bonding and conformation?

- Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) resolves:

- Hydrogen bonds : O-H···N interactions between hydroxyethyl and piperazine groups (d = 2.8–3.0 Å) .

- Torsion angles : Piperazine ring puckering (e.g., chair vs. boat conformations) and Boc group orientation .

- Hirshfeld surface analysis : Quantifies intermolecular interactions using CrystalExplorer .

Q. How are degradation products characterized under acidic/basic conditions?

- Methodological Answer :

- Acidic hydrolysis : Treat with HCl/dioxane (4 M) to remove the Boc group, yielding piperazine hydrochloride. Monitor via TLC and LCMS .

- Basic conditions : NaOH/MeOH induces ester hydrolysis. Identify products (e.g., carboxylic acids) via ¹H NMR (δ ~12 ppm for COOH) .

Q. What computational methods predict biological activity of derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.